molecular formula C13H9Cl2FN2O2 B1440836 Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate CAS No. 1187385-97-2

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Cat. No. B1440836
M. Wt: 315.12 g/mol
InChI Key: NQAJQDXUZGAAIC-UHFFFAOYSA-N
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Description

“Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C13H9Cl2FN2O2 . It is also known by the IUPAC name "benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate" .


Molecular Structure Analysis

The molecular structure of “Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is defined by its molecular formula, C13H9Cl2FN2O2 . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

  • Synthesis and Chemical Properties : Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate and its derivatives have been synthesized and studied for their chemical properties and potential applications. For example, Zhu Qiu-feng (2005) discussed the synthesis of related compounds for use in the synthesis of quinolone antibacterial agents (Zhu Qiu-feng, 2005).

  • Role in Biological Systems : Some studies have investigated the activity of benzyl carbamate derivatives in biological systems. For example, research by C. Temple and G. Rener (1992) explored the metabolism of related compounds in mice, finding that they can be transformed into metabolites with potential biological activity (Temple & Rener, 1992).

  • Potential Antitumor and Antimicrobial Applications : Certain benzyl carbamate derivatives have shown promise in antitumor and antimicrobial applications. For instance, a study by V. M. Bhan and S. S. Tripathi (1981) examined the effectiveness of different herbicides, including benzyl carbamate derivatives, in controlling weeds and affecting crop yield (Bhan & Tripathi, 1981). Additionally, a 1998 study by Miwa et al. investigated a novel oral fluoropyrimidine carbamate, which is converted to 5-fluorouracil selectively in tumors, suggesting potential in cancer treatment (Miwa et al., 1998).

  • Agricultural Use : Studies have also explored the use of benzyl carbamate derivatives in agriculture, particularly as herbicides. For example, research by C. Lee, Hyun-Soo Park, and Jeung-Bea Kim (1989) investigated the synthesis and herbicidal activity of certain carbamates, finding phytotoxic effects on various plant species (Lee, Park, & Kim, 1989).

  • Use in Chemical Synthesis : Benzyl carbamate compounds have been utilized as intermediates in the synthesis of various chemical compounds. For example, research by Zhibin Zhang et al. (2006) demonstrated the use of benzyl carbamate in the catalytic intramolecular hydroamination of allenes (Zhang et al., 2006).

Safety And Hazards

While the specific safety data sheet (SDS) for “Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” was not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJQDXUZGAAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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